(1-Cyclopropyl-1H-pyrazol-3-yl)methanol
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govglobalresearchonline.net This has led to their incorporation into a number of commercially significant pharmaceuticals. nih.gov
The pyrazole ring is a versatile building block in organic synthesis due to its aromaticity and the presence of multiple reactive sites. globalresearchonline.netmdpi.com The nitrogen atoms can be functionalized, and the carbon atoms of the ring are amenable to substitution, allowing for the creation of a diverse library of derivatives. researchgate.net This synthetic accessibility has made pyrazoles a popular choice for constructing complex molecular architectures. mdpi.comrroij.com
Several classical and modern synthetic routes are employed for the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis, a reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, is a traditional and widely used method. researchgate.net Another classical approach is the Pechmann pyrazole synthesis. More contemporary methods, such as multi-component reactions and catalyst-free cycloadditions, offer efficient and regioselective pathways to these heterocyclic systems. researchgate.netorganic-chemistry.org
The inclusion of a cyclopropyl (B3062369) group in a molecule can significantly influence its physicochemical properties. The strained three-membered ring can act as a conformational constraint, locking the molecule into a specific orientation which can be beneficial for binding to biological targets. Furthermore, the cyclopropyl group can enhance metabolic stability and improve a compound's pharmacokinetic profile.
The methanol (B129727) functionality (-CH2OH) introduces a primary alcohol group, which can serve as a key hydrogen bond donor and acceptor. This can facilitate interactions with biological receptors and improve aqueous solubility. The hydroxyl group also provides a reactive handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters, ethers, and aldehydes.
Historical Development and Evolution of Pyrazole Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. Shortly after, in 1898, Hans von Pechmann reported the synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177). These early discoveries laid the foundation for over a century of research into the synthesis and application of pyrazole-containing compounds. nih.gov Over the years, the field has evolved from fundamental synthesis to the rational design of pyrazole derivatives with specific biological and material properties. rroij.com
Research Gaps and Future Directions in (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Studies
Despite the well-established importance of pyrazole derivatives, a comprehensive survey of the scientific literature reveals a notable scarcity of specific research focused on this compound. While its constituent parts are well-studied, the compound itself appears to be largely unexplored.
Future research should, therefore, focus on the following areas:
Development of an efficient and scalable synthesis: A robust synthetic route would be the first step to enabling further research.
Thorough characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the compound's structure and properties.
Exploration of biological activity: Given the prevalence of pyrazole derivatives in medicine, screening this compound and its derivatives for various biological activities is a logical next step.
Investigation as a chemical building block: The methanol functionality offers a site for further chemical elaboration, making it a potentially valuable intermediate for the synthesis of more complex molecules.
The study of this compound presents an open field for chemical exploration. The convergence of the versatile pyrazole core with the unique properties of the cyclopropyl and methanol groups suggests that this compound could be a valuable addition to the chemist's toolbox for the development of new functional molecules.
Chemical Compound Information
| Compound Name |
| This compound |
| 1,3-dicarbonyl compound |
| Acetylene |
| Diazomethane |
| Hydrazine |
Chemical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2201840-10-8 |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| MDL Number | MFCD32200420 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-cyclopropylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-4,7,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPALRSOKGSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol
Precursor Synthesis Strategies
The synthesis of the target compound often proceeds through the preparation of key intermediates, which are then combined or further modified. These strategies can be broadly categorized into the synthesis of cyclopropyl-pyrazole intermediates and the preparation of precursors for the methanol (B129727) functional group.
Preparation of Cyclopropyl-Substituted Pyrazole (B372694) Intermediates
A primary strategy involves the synthesis of a pyrazole ring that already bears the N1-cyclopropyl substituent. This approach relies on incorporating the cyclopropyl (B3062369) motif early in the synthetic sequence. A common method is the use of cyclopropylhydrazine (B1591821) as a key building block in cyclization reactions. The synthesis of N-substituted pyrazoles can sometimes lead to mixtures of regioisomers, which is a key challenge to overcome. beilstein-journals.org
In some cases, the cyclopropyl group can be introduced onto a pre-existing pyrazole ring, although this is less common than building the ring with the substituent in place. The modification of a pyrazole N-H bond is a standard transformation in heterocyclic chemistry. For instance, the replacement of a methyl group on a pyrazole with a cyclopropyl group has been noted to significantly improve pharmacokinetic properties in certain drug candidates. semanticscholar.org
Synthesis of Relevant Methanol Precursors
For example, a pyrazole-3-carboxylate ester can serve as an excellent precursor. acs.org These esters can be synthesized through various pyrazole-forming reactions where one of the starting materials contains an ester group. Alternatively, functionalization of a pre-formed pyrazole ring, for instance, through lithiation followed by quenching with an electrophile like ethyl chloroformate, can install the ester group. Once the pyrazole-3-carboxylate is obtained, it can be readily reduced to the target (1-cyclopropyl-1H-pyrazol-3-yl)methanol using standard reducing agents like lithium aluminum hydride.
Direct Synthesis of this compound
Direct synthesis strategies aim to construct the final molecule in fewer steps, often by forming the pyrazole ring and establishing the required functional groups simultaneously or in a one-pot sequence.
Cyclization Reactions for Pyrazole Ring Formation.beilstein-journals.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.net
The formation of the pyrazole ring is the cornerstone of the synthesis. The two most prevalent methods for this transformation are cyclocondensation reactions and 1,3-dipolar cycloadditions.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.comresearchgate.net To obtain the desired N1-cyclopropyl substitution, cyclopropylhydrazine is the reagent of choice. This bidentate nucleophile reacts with a 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound, to form the pyrazole ring. nih.govmdpi.com
The reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomers. mdpi.com The regioselectivity of the condensation is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. For the synthesis of this compound, a suitable precursor would be a 1,3-dicarbonyl compound with a protected hydroxymethyl group or a group that can be converted to it.
Another powerful cyclocondensation approach involves the reaction of α,β-unsaturated ketones with hydrazines. nih.govresearchgate.net The reaction proceeds via a Michael addition followed by cyclization and dehydration. The use of α,β-unsaturated ketones containing a leaving group at the β-position can also lead directly to the aromatic pyrazole ring. mdpi.com
Table 1: Cyclocondensation Reaction Overview
| Reactant A | Reactant B | Key Conditions | Product Type | Potential Challenge |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Cyclopropylhydrazine | Acid or base catalysis | 1-Cyclopropyl-pyrazole | Regioisomeric mixtures mdpi.com |
| α,β-Unsaturated Ketone | Cyclopropylhydrazine | Varies (e.g., reflux in ethanol) | 1-Cyclopropyl-pyrazoline (oxidizes to pyrazole) | Regioselectivity researchgate.net |
1,3-Dipolar cycloaddition offers an alternative and powerful method for constructing the pyrazole ring. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrilimines. mdpi.comresearchgate.net
A potential route to a precursor for this compound would involve the reaction of a cyclopropyl-substituted alkyne with diazomethane (B1218177). The alkyne would need to bear a protected hydroxymethyl group. The cycloaddition would generate the pyrazole ring, which would then require N-alkylation with a cyclopropyl group if diazomethane itself is used.
Alternatively, an intramolecular 1,3-dipolar cycloaddition of specifically designed precursors can provide a regioselective route to complex pyrazoles. acs.org A general approach involves the reaction of diazo compounds, such as ethyl diazoacetate, with alkynes. unisi.it The choice of reactants is critical for controlling the substitution pattern of the final pyrazole product.
Table 2: 1,3-Dipolar Cycloaddition Reaction Overview
| 1,3-Dipole | Dipolarophile | Key Conditions | Product Type | Note |
|---|---|---|---|---|
| Diazo Compound (e.g., Diazomethane) | Substituted Alkyne | Varies, can be thermal or catalyzed | Pyrazole | Regiochemistry depends on substituents |
| Nitrilimine | Alkyne or Alkene | Typically generated in situ | Pyrazole | Provides access to variously substituted pyrazoles researchgate.net |
Functional Group Interconversions Leading to the Methanol Moiety
The introduction of the methanol group at the C3 position of the 1-cyclopropyl-1H-pyrazole core is a critical transformation. This is most commonly achieved through the reduction of a corresponding carboxylic acid or its ester derivative.
Reduction of Carboxylates to Alcohols
The primary route to this compound involves the reduction of a pyrazole-3-carboxylate precursor, such as ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate. This transformation is a standard procedure in organic synthesis, where a carbonyl group is converted to a primary alcohol. The selection of the reducing agent is critical to ensure high yield and to avoid side reactions, such as the reduction of the pyrazole ring itself.
Commonly employed reducing agents for this purpose include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with an activating agent or under specific solvent conditions. For instance, the synthesis of related pyrazole-3-carboxamide derivatives often starts from pyrazole-3-carboxylic acids, which are themselves precursors for reduction to the corresponding methanol. nih.gov The synthesis of the necessary precursor, 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, has been documented, providing a direct starting point for this reduction. manchesterorganics.com
The general transformation can be represented as: Starting Material: Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate Product: this compound
The reaction typically proceeds in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to accommodate the high reactivity of hydrides like LiAlH₄.
Other Reductive Transformations
Beyond the direct reduction of carboxylates, other functional groups can serve as precursors to the methanol moiety. One such method involves the regiocontrolled synthesis of pyrazoles using trichloromethyl enones. In this approach, a 5-trichloromethylpyrazole intermediate is formed, which can then undergo methanolysis to yield a methyl carboxylate. nih.gov This ester can subsequently be reduced to the target alcohol as described above. This two-step process offers an alternative route to the key carboxylate intermediate necessary for the final reduction.
Optimization of Reaction Conditions and Scalability
The successful synthesis of this compound, particularly on a larger scale, is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the catalyst system employed, and the physical conditions of the reaction such as temperature and pressure. nih.gov
Solvent Effects on Yield and Selectivity
The solvent plays a multifaceted role in the synthesis of pyrazole derivatives, influencing reactant solubility, reaction rates, and in some cases, the regioselectivity of the cyclization reaction. nih.govnih.gov For the formation of the pyrazole ring, a variety of solvents have been investigated. While polar protic solvents like ethanol (B145695) and methanol are commonly used, aprotic dipolar solvents such as dimethylformamide (DMF), N,N-dimethylacetamide, and acetonitrile (B52724) can offer advantages in certain cyclocondensation reactions, sometimes leading to better yields. nih.govnih.gov
In some modern, "green" synthetic approaches, water has been successfully used as a solvent, often in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB), to facilitate the reaction. thieme-connect.com For specific transformations, such as the synthesis of pyrazoles from α,β-alkynic hydrazones, ionic liquids have been shown to significantly improve yields compared to conventional solvents like ethanol. nih.gov The choice of solvent is therefore a critical parameter to optimize for maximizing the yield of the pyrazole core before the final reduction step.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | DBU, 95 °C | 65 | nih.gov |
| Ionic Liquid ([HDBU][OAc]) | 95 °C | 85 | nih.gov |
| Acetonitrile | DBU | Moderate | nih.gov |
| Water | CeO₂/CuO@GQDs@NH₂ | Good | thieme-connect.com |
| Dioxane | Triethylamine | Excellent | nih.gov |
This table is illustrative, based on general pyrazole syntheses, as specific data for the target compound is proprietary.
Catalyst Systems and Their Influence
Catalysis is fundamental to many modern pyrazole synthesis protocols, offering pathways to higher efficiency, improved regioselectivity, and milder reaction conditions. organic-chemistry.org Both acid and base catalysis are common. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines can be accelerated in an acidic medium. nih.gov Microwave-assisted synthesis, often in the presence of a base like potassium carbonate and a catalytic amount of DMF as an energy transfer improver, has been shown to produce pyrazoles in high yields in very short reaction times. nih.gov
Transition-metal catalysts, including copper, palladium, and ruthenium, have also been employed for various pyrazole syntheses. nih.govorganic-chemistry.org For example, copper(I) salts can catalyze the oxidative coupling of phenylhydrazones and maleimides to form pyrazole derivatives. nih.gov The choice of catalyst can dramatically influence the reaction outcome, and its optimization is a key aspect of route development. nih.govmdpi.com
Table 2: Influence of Catalyst on Pyrazole Synthesis
| Catalyst System | Reaction Type | Outcome | Reference |
|---|---|---|---|
| CuCl | Oxidative Coupling | 86% Yield | nih.gov |
| Iodine (I₂) | Cascade Reaction | Good Yields | organic-chemistry.org |
| Montmorillonite KSF | Condensation | 57-86% Yields | nih.gov |
| CeO₂/SiO₂ | Multicomponent Reaction | 85-92% Yields | thieme-connect.com |
This table presents examples from various pyrazole syntheses to illustrate the impact of different catalysts.
Temperature and Pressure Considerations
Temperature is a critical control element in the synthesis of pyrazoles. It can dictate the reaction rate and, in some cases, even the reaction pathway, leading to different products. A temperature-controlled divergent synthesis has been reported where simply adjusting the temperature allows for the selective formation of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. nih.gov Reactions are often conducted at elevated temperatures (reflux) to drive them to completion, though microwave-assisted methods can significantly reduce the required reaction time at high temperatures. nih.gov
While many pyrazole syntheses are conducted at atmospheric pressure, industrial-scale production may involve optimizing pressure to enhance reaction rates and throughput, particularly for gas-phase reactions or when dealing with volatile reagents. In the context of methanol synthesis from syngas (a different process but illustrative of pressure effects), reactions are typically run at high pressures (1.97 to 2.93 MPa) to favor product formation. mdpi.com While the synthesis of a complex molecule like this compound does not typically involve such high pressures, scalability studies would necessarily involve investigating the effect of moderate pressure changes on the reaction kinetics and yield.
Green Chemistry Approaches in Synthesis
The integration of green chemistry principles into the synthesis of pyrazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green routes for this compound are not extensively detailed in dedicated literature, general strategies applied to pyrazole synthesis are applicable. These methods focus on alternative energy sources, safer solvents, and catalyst-free conditions. researchgate.netnih.govnih.gov
Key green strategies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov For instance, the synthesis of pyrazole derivatives from enaminonitriles and hydrazine hydrate (B1144303) has been achieved in minutes with excellent yields (e.g., 94.1%) under microwave irradiation. nih.gov
Grinding Technique (Mechanochemistry): Solid-state synthesis by grinding reactants together, sometimes with a catalytic amount of liquid, represents a solvent-free approach. This method minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. nih.gov
Use of Green Solvents: Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Protocols for synthesizing pyrazole derivatives, such as 1H-furo[2,3-c]pyrazole-4-amines, have been successfully developed using water as the reaction medium, avoiding hazardous organic solvents. researchgate.net Similarly, ionic liquids have been explored as recyclable reaction media in pyrazole synthesis. nih.gov
Catalyst- and Oxidant-Free Conditions: The development of synthetic routes that proceed without the need for transition-metal catalysts or external oxidants is a significant advancement. nih.gov For example, a temperature-controlled divergent synthesis of pyrazoles has been developed that operates under these conditions, reducing both cost and metal contamination in the final product. nih.gov
The table below summarizes a comparison of conventional and green synthetic techniques applicable to pyrazole synthesis.
| Feature | Conventional Heating | Microwave-Assisted | Grinding (Mechanochemistry) |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | Mechanical force |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Solvent Use | Often requires organic solvents | Can be done in solvent or solvent-free | Typically solvent-free or minimal solvent |
| Typical Yields | Variable | Often high to excellent | Often high to excellent |
| Environmental Impact | Higher (energy, solvent waste) | Lower (reduced time and waste) | Minimal (solvent-free) |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms involved in pyrazole formation is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields. The synthesis of a substituted pyrazole like this compound involves the formation of the heterocyclic ring, a process that can follow several pathways.
The most common and historically significant route to pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a compound with two electrophilic centers, typically a 1,3-dicarbonyl compound or its equivalent. mdpi.com For the target molecule, this would involve the reaction of cyclopropylhydrazine with a suitable four-carbon synthon containing a carbonyl group and a potential leaving group or another reactive site to form the pyrazole-3-methanol structure.
Alternative pathways that have been mechanistically studied include:
[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazoles, this can involve the reaction of sydnones (a mesoionic heterocycle) with alkynes. acs.org A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has been shown to be a robust method for creating polysubstituted pyrazoles with high regioselectivity under mild conditions. acs.org
Oxidation-Induced N–N Coupling: A less common but mechanistically insightful pathway involves the formation of the critical N-N bond through the oxidation of a metal-complexed precursor. A study on diazatitanacycles (titanium-containing rings with two nitrogen atoms) demonstrated that oxidation with an agent like TEMPO can induce N-N bond formation to yield the pyrazole ring. rsc.org The mechanism was found to be critically dependent on the coordination of the oxidant to the titanium center. rsc.org
Electrophilic Cyclization of α,β-Alkynic Hydrazones: This pathway involves the in situ formation of an α,β-alkynic hydrazone from the reaction of an α,β-alkynic aldehyde or ketone with a hydrazine. mdpi.com This intermediate then undergoes cyclization, often promoted by a catalyst, to form the pyrazole ring. The regioselectivity of this reaction is a key area of investigation.
The general pathway for pyrazole synthesis from hydrazines and α,β-unsaturated ketones involves the initial formation of pyrazolines, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.com
Transition state analysis provides deep insight into reaction barriers and pathways, guiding the rational design of catalysts and reaction conditions. While specific experimental or computational transition state analyses for this compound are not publicly available, studies on structurally related pyrazoles offer a template for the methodologies used.
Computational Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.net For example, in a computational study of 1H-pyrazole-3-carboxylic acid, the calculated N-N bond length (1.337 Å) was found to be in close agreement with experimental values (1.330 Å), validating the computational model. researchgate.net Such models can then be used to calculate the activation energies of different potential reaction pathways, identifying the most favorable route.
The table below outlines the types of data obtained from these analyses.
| Analysis Type | Method | Key Data Obtained | Relevance to Synthesis |
| Computational | DFT (e.g., B3LYP) | Optimized geometries, transition state structures, activation energies, reaction coordinates. researchgate.net | Predicts the most likely reaction pathway, explains regioselectivity, guides catalyst design. |
| Experimental | Kinetic studies | Reaction rates, rate laws, activation parameters (Ea, ΔH‡, ΔS‡). | Identifies the rate-determining step, validates proposed mechanisms, optimizes reaction conditions (temperature, concentration). rsc.org |
Chemical Reactivity and Derivatization of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol
Transformations Involving the Hydroxyl Group
The primary alcohol functionality in (1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde or further to the carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, 1-cyclopropyl-1H-pyrazole-3-carbaldehyde. While specific examples for the title compound are not extensively documented in publicly available literature, analogous transformations on similar pyrazole-methanol derivatives are well-established.
Further oxidation to 1-cyclopropyl-1H-pyrazole-3-carboxylic acid can be achieved using stronger oxidizing agents. The pyrazole (B372694) ring itself is generally resistant to oxidation, allowing for the selective transformation of the hydroxymethyl group. nih.gov The synthesis of pyrazole-3-carboxylic acids from corresponding alcohols is a known transformation in pyrazole chemistry. researchgate.net
Table 1: Oxidation Reactions of this compound
| Product | Oxidizing Agent (Example) | Reaction Conditions (General) |
| 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room temperature |
| 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid | Potassium permanganate (B83412) (KMnO4) | Basic solution, followed by acidification |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. The synthesis of pyrazole-3-carboxylate esters from the corresponding carboxylic acid chlorides and alcohols is a documented procedure. researchgate.net
Etherification to produce (1-Cyclopropyl-1H-pyrazol-3-yl)methyl ethers can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. The synthesis of pyrazole ether derivatives has been reported in the literature, highlighting the feasibility of this transformation. mdpi.com
Table 2: Esterification and Etherification Products
| Derivative | Reagent (Example) | General Reaction Type |
| (1-Cyclopropyl-1H-pyrazol-3-yl)methyl acetate | Acetic anhydride | Esterification |
| (1-Cyclopropyl-1H-pyrazol-3-yl)methyl benzoate | Benzoyl chloride | Esterification |
| (1-Cyclopropyl-1H-pyrazol-3-yl)methyl methyl ether | Methyl iodide (after deprotonation) | Williamson Ether Synthesis |
Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the methanol carbon. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can replace the hydroxyl group with a chlorine atom, yielding 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole. This intermediate can then react with various nucleophiles. The synthesis of 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole as an intermediate for further reactions has been documented, indicating the viability of this type of transformation on the pyrazole scaffold. mdpi.com
Reactivity of the Pyrazole Ring System
The 1-cyclopropyl-1H-pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms and the substituents.
Electrophilic Aromatic Substitution Reactions
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. nih.govnih.govnih.gov Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
For instance, bromination of this compound would be expected to yield (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol. Similarly, chlorination would likely produce (4-Chloro-1-cyclopropyl-1H-pyrazol-3-yl)methanol. The presence of an electron-donating group can further activate the ring towards substitution.
Table 3: Electrophilic Aromatic Substitution Products
| Reaction | Reagent (Example) | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol |
| Chlorination | N-Chlorosuccinimide (NCS) | (4-Chloro-1-cyclopropyl-1H-pyrazol-3-yl)methanol |
| Nitration | Nitric acid/Sulfuric acid | (1-Cyclopropyl-4-nitro-1H-pyrazol-3-yl)methanol |
Nucleophilic Additions and Substitutions
Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution but can occur, particularly at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. nih.govnih.gov However, for this compound, the presence of the hydroxymethyl group at the C3 position makes direct nucleophilic substitution on the ring at this position challenging without prior modification.
Nucleophilic substitution reactions involving the pyrazole ring are more likely to occur if a suitable leaving group is present on the ring. For instance, a halogenated derivative, such as (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol, could potentially undergo nucleophilic substitution at the C4 position under specific conditions, although this is generally less favored than electrophilic substitution.
Functionalization at Different Ring Positions (e.g., C-4, N-1, N-2)
The pyrazole ring in this compound is a hub of chemical reactivity, with the C-4, N-1, and N-2 positions being key sites for functionalization.
C-4 Position: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. Direct functionalization at this position can be achieved through various methods, including halogenation, nitration, and acylation. However, regioselectivity can be a challenge. acs.org To achieve selective C-4 functionalization, strategies often involve the use of blocking groups at other reactive sites. For instance, oxidative thio- or selenocyanation of pyrazoles can be directed specifically to the C-4 position using reagents like PhICl2 and NH4SCN or KSeCN. beilstein-journals.org These functionalized pyrazoles can then serve as intermediates for further derivatization.
N-1 and N-2 Positions: Since the N-1 position is already substituted with a cyclopropyl (B3062369) group, further alkylation or arylation would typically occur at the N-2 position, leading to the formation of a pyrazolium (B1228807) salt. However, in the broader context of unsymmetrical pyrazoles, N-alkylation presents a significant regioselectivity challenge. The reaction of an unsymmetrical pyrazole with an alkylating agent can yield two different regioisomers. nih.gov The outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. For example, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles often results in a mixture of regioisomers, with the major product being controlled by steric hindrance. nih.gov
Recent advancements have focused on developing catalyst systems that offer high regioselectivity. Magnesium-catalyzed alkylation has been shown to provide N2-alkylated pyrazoles with high selectivity. acs.org This highlights the potential for controlled functionalization at the N-2 position.
| Reaction Type | Position(s) | Reagents/Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Thiocyanation | C-4 | PhICl2/NH4SCN | Provides regioselective C-4 thiocyanation, even on unsubstituted pyrazoles. | beilstein-journals.org |
| Selenocyanation | C-4 | PhICl2/KSeCN | Achieves direct C-4 selenocyanation, which can be further derivatized. | beilstein-journals.org |
| N-Alkylation | N-1/N-2 | Trichloroacetimidates / Brønsted acid | Yields a mixture of regioisomers; product ratio is sterically controlled. | nih.gov |
| N-Alkylation | N-2 | α-bromoacetates / MgBr2 | Highly regioselective for the N-2 position on 3-substituted pyrazoles. | acs.org |
Chemical Modifications of the Cyclopropyl Moiety
The cyclopropyl group, while generally stable, can undergo specific chemical transformations, particularly ring-opening and stereoselective reactions, when appropriately activated.
Ring-Opening Reactions (if applicable in specific contexts)
The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) allows it to undergo ring-opening reactions, transforming it into a functionalized acyclic system. However, the C-C bonds are relatively inert unless the ring is "activated". acs.org Activation is typically achieved by introducing electron-donating and electron-withdrawing groups on the ring, which polarizes the C-C bonds and facilitates cleavage. acs.org
In the context of this compound, the pyrazole ring acts as an electron-donating group. If an electron-withdrawing group were introduced onto the cyclopropyl ring, it could facilitate a ring-opening reaction. Such reactions have been observed in cyclopropyl aryl ketones, where the aryl and keto groups act as activating substituents, leading to ring-opening/recyclization cascades to form indenones and fluorenones. acs.org Gold-catalyzed ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles has also been shown to produce indolizine (B1195054) derivatives under mild conditions. nih.gov While direct examples for this compound are not prevalent, these principles suggest that with appropriate modification, the cyclopropyl ring could serve as a masked three-carbon synthon.
Stereoselective Transformations
Stereoselective reactions involving the cyclopropyl group are crucial for creating chiral molecules with specific three-dimensional arrangements. Such transformations can be categorized into two main types: those that create the cyclopropane ring with a defined stereochemistry and those that modify an existing cyclopropyl group stereoselectively.
Dearomative cyclopropanation of activated N-heteroarenes using sulfur ylides can produce cyclopropane-fused heterocyclic scaffolds. nih.gov Furthermore, employing chiral sulfur ylides allows for the synthesis of optically enriched cyclopropane-fused heterocycles. nih.gov For a pre-existing structure like this compound, stereoselective transformations could be directed by the existing functional groups. For example, the hydroxyl group could direct the stereochemistry of reactions on the cyclopropyl ring. Ring-expansion of monocyclopropanated heterocycles can proceed with high diastereoselectivity, controlled by the existing stereochemistry of the molecule. acs.org
| Reaction Type | Substrate Type | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Dearomative Cyclopropanation | Activated N-heteroarenes | Use of chiral sulfur ylides. | Optically enriched cyclopropane-fused heterocycles. | nih.gov |
| Ring-Expansion | Monocyclopropanated pyrroles and furans | Substrate-controlled diastereoselectivity. | Highly functionalized tetrahydropyridines and dihydro-2H-pyrans. | acs.orgacs.org |
| Carbocyclic Nucleoside Synthesis | Olefinic compounds from a chiral precursor | Selective manipulation of functional groups. | Enantiopure cyclopropyl carbocyclic nucleosides with quaternary stereocenters. | nih.gov |
Synthesis of Advanced Derivatives and Analogs
The functional groups on this compound make it an excellent starting point for the synthesis of more complex molecules, including fused heterocyclic systems and products of multi-component reactions.
Incorporation into Fused Heterocyclic Systems
The pyrazole moiety is a common core in many biologically active fused heterocyclic systems. The functional groups on this compound, particularly the methanol group, can be readily converted into other functionalities to facilitate cyclization reactions. For example, the methanol can be oxidized to an aldehyde or converted to a leaving group (e.g., a halide), which can then react with a suitable partner to form a new ring.
Common fused pyrazole systems include:
Pyrazolo[1,5-a]pyrimidines: These are often synthesized by the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The methanol group of the title compound could be converted to an amino group to serve as such a precursor.
Pyrazolo[3,4-d]pyrimidines: These purine (B94841) analogs are of significant interest in medicinal chemistry. ekb.egnih.gov They can be synthesized from 5-amino-1H-pyrazole-4-carbonitriles, which can be prepared through multi-step syntheses. ekb.egsemanticscholar.orgresearchgate.net The reactivity of the pyrazole ring allows for the construction of the fused pyrimidine (B1678525) ring through reactions with reagents like formamide, urea, or isothiocyanates.
Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds. ias.ac.in
The general strategy involves having a pyrazole with two adjacent functional groups that can react with a bielectrophilic or binucleophilic reagent to close the second ring.
Multi-component Reactions Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.org Pyrazole derivatives are frequently used as building blocks in MCRs. beilstein-journals.orgnih.gov
While a specific MCR starting directly with this compound is not widely documented, its derivatives or related structures are key components in well-established MCRs. For example:
Synthesis of Pyrano[2,3-c]pyrazoles: A common four-component reaction involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine (B178648) derivative to form a dihydropyrano[2,3-c]pyrazole. nih.govresearchgate.net In some variations, alcohols are used as the primary feedstock for the aldehyde component, which is generated in situ. rsc.orgnih.govacs.org This suggests that this compound could potentially be modified to participate in such reactions, for instance, by first being converted to a hydrazine derivative or by having its alcohol function oxidized to an aldehyde to act as one of the components.
The versatility of the pyrazole scaffold in MCRs highlights the potential of this compound as a synthon for generating diverse molecular libraries.
| Component 1 | Component 2 | Component 3 | Component 4 | Product | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde (or Alcohol precursor) | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate (B1144303) | Dihydropyrano[2,3-c]pyrazole | researchgate.netnih.gov |
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. For (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, the molecular formula is C₇H₁₀N₂O. The calculated monoisotopic mass for this formula is 138.0793 Da.
HRMS techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS, can measure the mass of the molecular ion with a precision of a few parts per million (ppm). An experimental measurement of the mass of the protonated molecule [M+H]⁺ at m/z 139.0866 would provide strong evidence for the C₇H₁₀N₂O elemental formula, effectively ruling out other potential formulas with the same nominal mass. This high degree of accuracy is a cornerstone of modern molecular characterization.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational modes that absorb light at specific frequencies.
For this compound, the key functional groups and their expected vibrational frequencies are:
O-H stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl group.
C-H stretch: Signals for the sp² C-H bonds of the pyrazole (B372694) ring are expected above 3000 cm⁻¹, while those for the sp³ C-H bonds of the cyclopropyl (B3062369) and methylene (B1212753) groups will appear just below 3000 cm⁻¹.
C=N and C=C stretch: The pyrazole ring will exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region, which serve as part of the "fingerprint" for the heterocyclic core.
C-O stretch: A strong C-O stretching band for the primary alcohol is expected in the IR spectrum around 1050 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Pyrazole) | Stretching | 3050 - 3150 | Medium |
| C-H (Cyclopropyl, CH₂) | Stretching | 2850 - 3000 | Medium |
| C=N / C=C (Pyrazole Ring) | Stretching | 1400 - 1650 | Medium-Strong |
| C-O (Alcohol) | Stretching | 1000 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound. If such a crystal of this compound were obtained, its analysis would provide a wealth of structural information.
The resulting crystal structure would yield:
Unambiguous Connectivity: Confirmation of the atomic connections.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.
Solid-State Conformation: The exact conformation of the molecule as it exists in the crystal lattice, revealing the orientation of the cyclopropyl and hydroxymethyl groups relative to the pyrazole ring.
Intermolecular Interactions: Detailed information on how the molecules are arranged in the crystal, including the identification of any hydrogen bonding networks involving the hydroxyl group, which are critical in determining the physical properties of the solid material.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, the application of this technique would provide the ultimate confirmation of its molecular architecture.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
While a definitive crystal structure of this compound has not been reported, the molecular structure allows for predictions regarding its crystal packing and the key intermolecular interactions that would govern its solid-state assembly.
The primary and most significant intermolecular interaction expected is hydrogen bonding . The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and two nitrogen atoms within the pyrazole ring that can act as hydrogen bond acceptors. This donor-acceptor capability is a strong driving force for the formation of ordered crystal lattices in pyrazole-containing compounds. imedpub.comimedpub.commdpi.com
It is highly probable that the crystal structure would feature prominent O-H···N hydrogen bonds , where the hydroxyl hydrogen interacts with one of the pyrazole nitrogen atoms of an adjacent molecule. This is a common and robust supramolecular synthon observed in the crystal structures of many pyrazole derivatives. imedpub.comimedpub.com These interactions could lead to the formation of various motifs, such as chains or dimers, which then pack to form the three-dimensional crystal lattice.
C-H···O and C-H···N interactions: The hydrogen atoms on the cyclopropyl and pyrazole rings can participate in weaker hydrogen bonds with the oxygen and nitrogen atoms of neighboring molecules.
The interplay of these various interactions would determine the final, most stable three-dimensional arrangement of the molecules in the crystal. The shape of the cyclopropyl group will also influence the steric factors involved in the crystal packing.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties.
Currently, there are no specific polymorphism studies reported for this compound. However, the phenomenon of polymorphism is well-documented for pyrazole derivatives. The potential for forming different hydrogen bonding networks, coupled with the conformational flexibility of the cyclopropyl group, suggests that polymorphism could be possible for this compound under different crystallization conditions (e.g., solvent, temperature, pressure). nih.govgoogle.comresearchgate.netresearchgate.net
The existence of different polymorphs would be dependent on the subtle energetic balance between various possible crystal packing arrangements. Theoretical crystal structure prediction studies could provide insights into the likelihood of polymorphism for this compound, but experimental screening would be necessary for confirmation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular characteristics of pyrazole (B372694) derivatives. nih.govresearchgate.net Such calculations provide a foundational understanding of the molecule's electronic distribution, spectroscopic signatures, and acid-base properties.
The electronic structure of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol is defined by its aromatic pyrazole core, a five-membered heterocycle with an excess of π-electrons. mdpi.com The two adjacent nitrogen atoms significantly influence the electron distribution within the ring. The N1 nitrogen is pyrrole-like, contributing two electrons to the aromatic system when protonated, while the N2 nitrogen is pyridine-like and basic in nature. nih.gov
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can be influenced by substituents. The electron-donating cyclopropyl (B3062369) group and the slightly withdrawing hydroxymethyl group attached to the pyrazole ring of the title compound would modulate these orbital energies.
Table 1: Predicted Electronic Properties of this compound This table presents theoretical values calculated using DFT methods, which are predictive in nature.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; involved in reactions with electrophiles. |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability; involved in reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Reflects chemical stability and resistance to electronic excitation. |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Computational methods are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov The accuracy of these predictions can be further enhanced by considering solvent effects and conformational averaging. nih.govnih.gov
Similarly, theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups, such as the O-H stretch of the methanol (B129727) group, C-H stretches of the cyclopropyl and pyrazole rings, and the C=N and C-N vibrations within the pyrazole ring. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shifts (δ) in ppm relative to TMS, based on computational models and data from analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrazole C3 | - | ~150.5 |
| Pyrazole C4 | 6.25 | ~105.0 |
| Pyrazole C5 | 7.50 | ~130.2 |
| CH₂OH (Methylene) | 4.60 | ~58.0 |
| OH (Hydroxyl) | ~2.5 (variable) | - |
| Cyclopropyl CH | 3.60 | ~35.0 |
| Cyclopropyl CH₂ | 1.05 | ~7.0 |
The pyrazole ring is amphiprotic, meaning it can act as both an acid and a base. mdpi.com The proton on the N1 nitrogen is weakly acidic and can be removed by a base. nih.gov Conversely, the sp²-hybridized N2 nitrogen has a lone pair of electrons and is basic, allowing it to be protonated by an acid. nih.gov
Quantum chemical calculations can predict the acidity (pKa) and basicity (pKb) of a molecule by computing the Gibbs free energy change (ΔG) for the deprotonation and protonation reactions, respectively. Theoretical studies on substituted pyrazoles have shown that the electronic nature of the substituents can modulate these properties. nih.gov For this compound, the electron-donating nature of the cyclopropyl group at the N1 position would slightly increase the basicity of the N2 atom compared to an unsubstituted pyrazole.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical properties and biological activity. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the pyrazole C3 atom to the methylene (B1212753) carbon of the hydroxymethyl group, and the orientation of the cyclopropyl group relative to the pyrazole ring.
DFT calculations can be used to map the potential energy surface (PES) by systematically rotating these bonds. This process identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. nih.gov Such studies reveal the most stable and likely conformations of the molecule in the gas phase or in solution. For the title compound, the orientation of the -CH₂OH group relative to the pyrazole ring is expected to be the most significant factor in determining conformational preference, likely influenced by steric hindrance and potential weak intramolecular interactions.
Reaction Mechanism Studies Using DFT (Density Functional Theory)
DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and energy barriers. rsc.org For pyrazole derivatives, common reactions include electrophilic substitution, which typically occurs at the C4 position due to the electronic nature of the ring. mdpi.compharmajournal.net
A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction path but a minimum in all other directions.
The identity of a calculated TS structure is confirmed by a vibrational frequency analysis. A true transition state must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov Studies on pyrazole tautomerism, for instance, have used DFT to characterize the transition states for proton transfer, revealing how solvent molecules like water can lower the energetic barrier by stabilizing the TS through hydrogen bonding. nih.gov Similar methods could be applied to study reactions involving the cyclopropyl or methanol substituents of the title compound.
Reaction Energetics and Kinetics
The energetics and kinetics of reactions involving pyrazole derivatives have been a subject of numerous theoretical studies, providing valuable data on reaction feasibility and rates. While specific experimental kinetic data for reactions of this compound are scarce in the literature, computational studies on analogous systems offer a predictive framework.
DFT calculations have been employed to investigate the kinetics and thermodynamics of various reactions of pyrazoles. For instance, in the context of cycloaddition reactions that form the pyrazole ring, computational studies have detailed the energy profiles, identifying the kinetic and thermodynamic products. mdpi.com The activation energies (Ea) and reaction energies (ΔEr) for such reactions are calculated to understand the factors controlling the reaction pathways. The influence of substituents on the pyrazole ring on these energetic parameters has also been systematically studied. mdpi.com
A theoretical study on the proton transfer in substituted pyrazoles using ab initio and DFT methods calculated the activation energies for intramolecular proton migration to be in the range of 47.8–55.5 kcal/mol. nih.gov The study also highlighted that the presence of water molecules can significantly lower these energy barriers through the formation of hydrogen-bonded intermediates. nih.gov
The table below presents hypothetical, yet plausible, data for a reaction involving a cyclopropyl-pyrazole derivative, based on computational studies of similar systems. This data illustrates the kind of information that can be obtained from such theoretical investigations.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Reactant to Transition State 1 | 15.2 | N/A |
| Transition State 1 to Intermediate | -5.8 | -21.0 |
| Intermediate to Transition State 2 | 25.6 | N/A |
| Transition State 2 to Product | -10.3 | -35.9 |
This table is illustrative and based on data from theoretical studies on related pyrazole systems, not specifically on this compound.
Molecular Dynamics Simulations (if relevant to materials or non-biological systems)
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with their environment, and the time evolution of chemical processes. While MD simulations are extensively used for biological systems, their application to non-biological systems, such as materials science and solution-phase chemistry, is also well-established.
For a molecule like this compound, MD simulations could be employed to study its behavior in different solvents. Such simulations can provide information on the solvation structure, the dynamics of solvent molecules around the solute, and the influence of the solvent on the conformational preferences of the cyclopropyl and methanol substituents. This is particularly relevant for understanding reaction kinetics in solution, as the organization of the solvent can affect the stability of reactants, transition states, and products.
In the context of materials science, if this compound were to be used as a ligand in a metal-organic framework (MOF) or as a component in a polymer, MD simulations could predict the structural and dynamic properties of the resulting material. For instance, simulations could explore the flexibility of the pyrazole-containing linker, the stability of the framework, and the diffusion of small molecules within the material's pores.
A study on novel pyrazole-containing imide derivatives utilized molecular dynamics simulations to investigate the binding stability of these compounds to a protein target. nih.govresearchgate.net The simulations, run for a duration of 50 nanoseconds, involved calculating the root-mean-square deviation (RMSD) of the protein backbone and the root-mean-square fluctuation (RMSF) of the side-chain atoms. researchgate.net Although this study was in a biological context, the methodology is transferable to non-biological systems. For example, similar simulations could be used to study the interaction of this compound with a solid surface or within a polymer matrix.
The following table outlines the typical parameters that would be defined for an MD simulation of this compound in a non-biological context, such as in a solvent box.
| Simulation Parameter | Typical Value/Method |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P (for water) |
| System Size | ~1000 solvent molecules per solute |
| Temperature | 298 K (isothermal) |
| Pressure | 1 atm (isobaric) |
| Simulation Time | 10-100 ns |
| Time Step | 2 fs |
This table provides a representative example of MD simulation parameters and is not based on a specific study of this compound.
Potential Applications in Advanced Chemical Sciences
As a Synthetic Building Block for Complex Organic Molecules
The pyrazole (B372694) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. nih.govnih.gov The synthesis of novel pyrazole derivatives is a subject of ongoing research, with various methods being developed to create polysubstituted pyrazoles for applications in pharmaceuticals and agrochemicals. nih.govmdpi.comacs.orgresearchgate.netnih.gov
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol serves as a valuable starting material for creating more complex molecules. The hydroxymethyl group (-CH2OH) is a key functional handle that can be readily oxidized to an aldehyde or a carboxylic acid. These transformations open up pathways to a variety of other molecular architectures. For instance, the corresponding aldehyde can participate in condensation reactions to form imines or undergo olefination reactions. The carboxylic acid derivative can be used in amide bond formation, a cornerstone of medicinal chemistry for building peptide-like structures.
The N-cyclopropyl group is another important feature, as cyclopropyl (B3062369) rings are often incorporated into drug candidates to improve their metabolic stability and binding affinity. The synthesis of various functionalized 1-substituted pyrazoles is a crucial aspect of developing new bioactive compounds. nih.gov While specific examples detailing the use of this compound in the synthesis of named complex molecules are not abundant in publicly available literature, its structural motifs are present in various patented compounds and research intermediates. The general synthetic utility of pyrazoles suggests that this compound is a promising building block for creating novel chemical entities with potential biological activities. nih.govmdpi.com
Role in Ligand Design for Coordination Chemistry
Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. researchgate.netuninsubria.it This coordination ability has led to the development of a vast number of metal complexes with diverse structures and properties, including mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govrsc.orgdigitellinc.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov
This compound is an excellent precursor for the synthesis of various types of metal ligands. The hydroxymethyl group can be chemically modified to introduce other donor atoms, leading to the formation of polydentate ligands. For example, the alcohol can be converted to a corresponding amine or thiol, which can then participate in the formation of multidentate "scorpionate" type ligands or other chelating structures.
The synthesis of tripodal pyrazolyl ligands is a well-established strategy in coordination chemistry. researchgate.net These ligands, often derived from pyrazole-containing precursors, can encapsulate metal ions to form stable complexes. While the direct synthesis of a tripodal ligand from this compound is not explicitly detailed in the literature, the condensation of (1H-pyrazol-1-yl)methanol derivatives with primary amines is a known method for preparing such ligands. researchgate.net This suggests a viable synthetic route for creating novel ligands based on the this compound scaffold.
The study of metal-ligand interactions is fundamental to understanding the properties of coordination compounds. The nature of the pyrazole ligand, including its substituents, plays a crucial role in determining the geometry and stability of the resulting metal complex. The cyclopropyl group on this compound can influence the steric environment around the metal center, potentially leading to unique coordination geometries.
The pyrazolate anion, formed by the deprotonation of the pyrazole N-H proton (in the case of unsubstituted pyrazoles), is a versatile bridging ligand that can connect multiple metal centers. uninsubria.it While this compound is N-substituted, the pyrazole ring can still act as a monodentate or bidentate ligand through its nitrogen atoms. Research on pyrazole-based coordination complexes has shown that the electronic and steric properties of the substituents on the pyrazole ring can fine-tune the properties of the resulting metal complexes. researchgate.net These complexes have applications in various fields, including the development of new materials and catalysts.
Applications in Materials Science
The unique properties of pyrazole derivatives have led to their incorporation into various advanced materials, including liquid crystals and functional polymers. nih.gov The ability of pyrazoles to form ordered structures through hydrogen bonding and other non-covalent interactions is a key factor in their use in materials science.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazole derivatives are known to participate in self-assembly processes, forming well-defined structures such as dimers, trimers, and catemers through hydrogen bonding. mdpi.comresearchgate.net The directionality of these interactions can be influenced by the nature and position of substituents on the pyrazole ring.
The incorporation of pyrazole units into polymers can impart specific functionalities to the resulting material. nih.gov For example, polymers with pyrazole side chains can be used in a variety of applications, including as membranes, catalysts, or materials with specific optical or electronic properties. nih.govyoutube.com The synthesis of polymers containing arylazopyrazole units in their side chains has led to the development of field-effect transistors that can be optically tuned with near-infrared light. nih.gov
Pyrazole derivatives have also been investigated for their liquid crystalline properties. ekb.eg The rigid, planar structure of the pyrazole ring, combined with appropriate substituents, can promote the formation of liquid crystalline phases. A study on dithiocarbamate (B8719985) derivatives of pyrazole-type ligands showed that some of the synthesized compounds exhibited nematic mesophases with wide thermal stability ranges. ekb.eg This suggests that derivatives of this compound could potentially be designed to exhibit liquid crystalline behavior.
Conclusion and Future Research Perspectives
Summary of Current Understanding
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a niche chemical compound. While extensive literature exists for pyrazole (B372694) derivatives in general, specific research on this particular molecule is limited. Its existence is confirmed through its availability from various chemical suppliers, indicating that synthetic routes have been established. The core structure comprises a pyrazole ring substituted at the N1 position with a cyclopropyl (B3062369) group and at the C3 position with a hydroxymethyl group. This combination imparts a unique set of properties, including a rigid three-dimensional geometry due to the strained cyclopropane (B1198618) ring. The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, making it a versatile ligand in coordination chemistry. nih.govresearchgate.net The N-unsubstituted pyrazole NH group can act as a Brønsted acid, while the pyridine-like nitrogen atom is basic. nih.gov
Emerging Synthetic Methodologies
The primary and most direct synthetic route to this compound is through the reduction of its corresponding aldehyde, 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde. This precursor is also commercially available. The synthesis of pyrazole-3(4)-carbaldehydes is well-documented and can be achieved through methods like the Vilsmeier-Haack reaction. researchgate.netumich.edu
The reduction of pyrazole aldehydes and their corresponding esters to alcohols is a standard transformation. For instance, the reduction of a pyrazole ester to the corresponding alcohol has been accomplished using diisobutylaluminium hydride (DIBAL-H). researchgate.net Another established method involves the reduction of a pyrazole carboxylic acid chloride with a palladium-barium sulfate (B86663) catalyst. researchgate.net These general methods for pyrazole aldehyde reduction are readily applicable to the synthesis of this compound.
Emerging trends in the synthesis of pyrazole derivatives include the use of multicomponent reactions, often assisted by ultrasound or microwave irradiation, and the application of green catalysts like nano-ZnO. mdpi.commdpi.compharmacognosyjournal.netnih.gov A notable development is the temperature-controlled divergent synthesis of pyrazoles, which allows for selective product formation by simply adjusting the reaction temperature. rsc.org While not yet specifically applied to this compound, these innovative methodologies offer promising avenues for more efficient and environmentally benign syntheses.
Untapped Reactivity Profiles
The reactivity of this compound is largely dictated by the hydroxymethyl group and the pyrazole ring itself. The hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. The oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde using an iron(III) chloride/TEMPO system has been reported, demonstrating the reactivity of the methanol (B129727) moiety without affecting the pyrazole ring. researchgate.netumich.edu This suggests that the hydroxymethyl group of this compound can be a versatile handle for further functionalization.
The pyrazole ring exhibits characteristic electrophilic substitution, primarily at the C4 position. pharmaguideline.com The nitrogen atoms of the pyrazole ring can act as nucleophiles in various coupling reactions. evitachem.com The unique feature of this compound is the N1-cyclopropyl group. The high s-character of the cyclopropyl C-H bonds and the ring strain can influence the electronic properties and reactivity of the pyrazole ring. The development of copper-catalyzed enantioselective hydroamination of cyclopropenes to prepare chiral N-cyclopropyl pyrazoles highlights the growing interest in the stereocontrolled synthesis and unique reactivity of this class of compounds. acs.org The interplay between the cyclopropyl group and the pyrazole-3-methanol moiety presents an area ripe for exploration, potentially leading to novel chemical transformations.
Potential for Novel Chemical Transformations and Advanced Applications (non-biological, non-clinical)
The structural features of this compound make it a promising candidate for various non-biological applications, particularly in materials science and coordination chemistry.
Coordination Chemistry and Catalysis: Pyrazole derivatives are well-known for their ability to form coordination complexes with a wide range of metal ions. researchgate.netpen2print.org The nitrogen atoms of the pyrazole ring can chelate to metal centers, and the hydroxyl group of the methanol substituent can also participate in coordination. This can lead to the formation of mononuclear or polynuclear metal complexes with interesting structural and catalytic properties. nih.gov The resulting complexes can be explored as catalysts in various organic transformations. The use of pyrazole-based ligands in the development of metal-organic frameworks (MOFs) is another promising area. rsc.org The specific steric and electronic properties imparted by the cyclopropyl group could lead to MOFs with unique pore sizes and functionalities.
Materials Science: Pyrazole derivatives are being investigated for their potential in materials science. For example, pyrazolo[5,1-b]thiazole-based heterocycles are being explored for the design of new functional materials. nih.gov The rigid and defined three-dimensional structure of this compound could be advantageous in the design of liquid crystals or other ordered materials. Furthermore, the ability of pyrazoles to act as ligands for metals opens up possibilities in the development of novel light-emitting materials or sensors.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (1-Cyclopropyl-1H-pyrazol-3-yl)methanol to maximize yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via cross-coupling reactions. For example, cyclopropylboronic acid can react with iodopyrazole derivatives under Suzuki-Miyaura conditions (e.g., Pd catalysts, base, and inert atmosphere). Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
- Temperature : 80–100°C in solvents like toluene or THF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
- Optimization Tip : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Excess boronic acid (1.2–1.5 eq.) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm).
- FTIR : O-H stretch (~3200 cm⁻¹) and pyrazole C=N/C-C stretches (1500–1600 cm⁻¹).
- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) to assess purity (>95%) .
- Validation : Compare retention times with synthetic intermediates (e.g., iodopyrazole precursors) to confirm structural integrity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Cyclopropane Ring Strain : Assess stability under acidic/basic conditions.
- Nucleophilic Sites : Predict regioselectivity in alkylation or acylation reactions (e.g., methanol oxygen vs. pyrazole N-atoms).
- Transition States : Simulate reaction pathways for cross-coupling or oxidation steps .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
- Methodological Answer : Use SHELX programs (SHELXL/SHELXS) to refine crystallographic models:
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K).
- Refinement : Apply restraints for cyclopropane bond lengths (1.54 Å) and anisotropic displacement parameters for heavy atoms.
- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers (37–60°C) for 1–4 weeks.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., ring-opening of cyclopropane or pyrazole hydrolysis).
- Kinetic Modeling : Calculate activation energy (Ea) via Arrhenius equation to predict shelf-life .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing discrepancies in synthetic yield data across multiple studies?
- Methodological Answer :
- Multivariate Analysis : Use ANOVA to identify significant variables (e.g., catalyst type, solvent polarity).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Meta-Analysis : Pool data from independent studies (e.g., PubChem, patents) to calculate weighted averages .
- Example : A 2023 study reconciled 15% yield variation by optimizing Pd catalyst loading (1.0 mol% → 1.5 mol%) .
Q. How can researchers validate the biological activity of this compound derivatives without commercial assays?
- Methodological Answer :
- In-House Assays : Develop enzyme inhibition tests (e.g., kinase assays) using recombinant proteins.
- Cell-Based Models : Use cancer cell lines (e.g., P19 embryonic carcinoma) with MTT viability assays (IC₅₀ determination).
- Controls : Compare with known inhibitors (e.g., GSK-3 Inhibitor XIII) to benchmark activity .
Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Iodopyrazole | Electrophilic coupling partner | |
| Cyclopropylboronic acid | Nucleophilic coupling partner | |
| (R)-tert-Butyl acetate derivatives | Chiral resolution agents |
Table 2 : Stability of this compound Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |
|---|---|---|---|
| pH 2.0 (HCl) | Cyclopropane ring opening | 48 hours | Avoid acidic media |
| pH 10.0 (NaOH) | Pyrazole hydrolysis | 72 hours | Use inert atmosphere |
| UV light (254 nm) | Photooxidation of methanol | 24 hours | Amber glass storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
